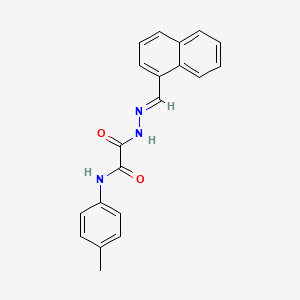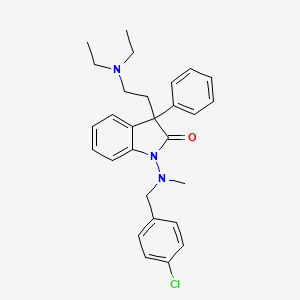
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a p-chlorobenzyl group, a diethylaminoethyl group, and a phenyl-indolinone core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone typically involves multiple steps, starting with the preparation of the indolinone core. The indolinone can be synthesized through a cyclization reaction of an appropriate precursor. The p-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a p-chlorobenzyl halide reacts with a suitable nucleophile. The diethylaminoethyl group is then attached through an alkylation reaction, using diethylaminoethyl chloride or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may be used to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学的研究の応用
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone can be compared with other similar compounds, such as:
1-((p-Methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a methoxy group instead of a chlorobenzyl group.
1-((p-Fluorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
33391-15-0 |
|---|---|
分子式 |
C28H32ClN3O |
分子量 |
462.0 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H32ClN3O/c1-4-31(5-2)20-19-28(23-11-7-6-8-12-23)25-13-9-10-14-26(25)32(27(28)33)30(3)21-22-15-17-24(29)18-16-22/h6-18H,4-5,19-21H2,1-3H3 |
InChIキー |
SSMPVWCSQTZZNU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


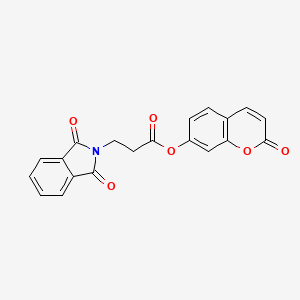

![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)





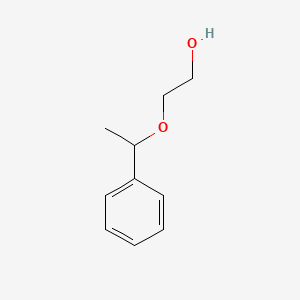
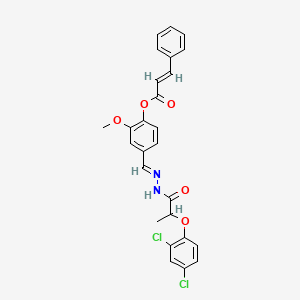
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)
